molecular formula C7H9NO4 B1607835 2-Isocyanosuccinic acid dimethyl ester CAS No. 730964-72-4

2-Isocyanosuccinic acid dimethyl ester

Cat. No. B1607835
M. Wt: 171.15 g/mol
InChI Key: ZMXWGHUWPDLSEV-UHFFFAOYSA-N
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Description

2-Isocyanosuccinic acid dimethyl ester is a derivative of succinic acid. It has a molecular formula of C7H9NO4 and an average mass of 171.151 Da .


Synthesis Analysis

The synthesis of similar compounds, such as dimethyl succinate, involves the esterification of succinic acid . A study on the extraction and esterification of succinic acid using aqueous two-phase systems composed of ethanol and salts was conducted . The extracted succinic acid was esterified with ethanol because its ester had different physico-chemical properties that helped in its purification .


Molecular Structure Analysis

The molecular structure of 2-Isocyanosuccinic acid dimethyl ester consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

The esterification reaction of succinic acid to form dimethyl succinate has been analyzed . In a model experiment in the absence of water, succinic acid was successfully esterified with ethanol and the kinetics obeyed a pseudo-first-order consecutive reaction .

Scientific Research Applications

Applications in Agricultural Research

Research on esters, such as the study on 2,4-Dichlorophenoxyacetic acid (2,4-D) dissipation in soil, reveals the environmental behavior of herbicide formulations, indicating that ester and amine forms rapidly convert to their anionic forms, affecting herbicide dissipation rates in agricultural settings (Wilson, Geronimo, & Armbruster, 1997).

Biochemical Applications

Succinic acid esters, closely related to 2-Isocyanosuccinic acid dimethyl ester, have been evaluated for their insulinotropic potential, offering new avenues for diabetes treatment research. For example, certain esters of succinic acid have been shown to enhance insulin secretion, providing insights into their utility as potential therapeutic agents (Ladrière et al., 1998). Additionally, the enhancement of insulin release by succinic acid dimethyl ester in both normoglycemic and hyperglycemic rats indicates its potential in addressing type 2 diabetes mellitus (Leclercq-Meyer & Malaisse, 1994).

Safety And Hazards

2-Isocyanosuccinic acid dimethyl ester is considered harmful and may cause burns . It should be handled with caution, and exposure should be limited .

Future Directions

2-Isocyanosuccinic acid dimethyl ester is currently used for research purposes . Its unique physical and chemical properties make it a potential candidate for further studies.

properties

IUPAC Name

dimethyl 2-isocyanobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-8-5(7(10)12-3)4-6(9)11-2/h5H,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWGHUWPDLSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374798
Record name 2-Isocyanosuccinic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanosuccinic acid dimethyl ester

CAS RN

730964-72-4
Record name 2-Isocyanosuccinic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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